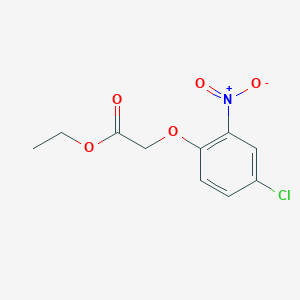
Ethyl (4-chloro-2-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound primarily used in the field of chemistry and research. It has a molecular formula of C10H10ClNO5 .
Molecular Structure Analysis
The molecular structure of Ethyl (4-chloro-2-nitrophenoxy)acetate consists of a central carbon atom bonded to an ethyl group, a chlorine atom, and a 4-chloro-2-nitrophenoxy group . The exact mass of the molecule is 259.024750 Da .Physical And Chemical Properties Analysis
Ethyl (4-chloro-2-nitrophenoxy)acetate has a molecular weight of 259.64 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 272 . It has 5 rotatable bonds and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis of Precursors for Medicinal Compounds : Ethyl (4-chloro-2-nitrophenoxy)acetate is used in synthesizing key intermediates for medicinal compounds. For instance, it's a precursor in synthesizing dual hypoglycemic agents. This involves a facile synthesis method, producing pure crystals characterized by various spectroscopy methods and elemental analysis (Altowyan et al., 2022).
Preparation of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, a derivative, is significant for synthesizing various biologically active compounds. The synthesis involves simple steps and has been optimized for better yield (Xiong et al., 2019).
Chemical Analysis and Characterization
Structural and Chemical Characterization : The chemical structure and properties of derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate have been extensively studied. Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are used to understand the molecular structure and interactions (Shipley et al., 1994).
Analysis of Derivatives and Chemical Behavior : Research on derivatives like 2-(p-nitrophenoxy)ethylamine focuses on reactions with various nucleophiles, offering insights into the chemical behavior and potential applications of these compounds (Knipe et al., 1977).
Industrial Applications
Use in Corrosion Inhibition : Some derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate, like chalcone derivatives, are studied for their potential as corrosion inhibitors in industrial settings. Their effectiveness is evaluated through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Lgaz et al., 2017).
Applications in Material Science : The diffusion properties of derivatives through various materials, like ethylene-vinyl acetate copolymers, are studied to understand their suitability in material science applications, particularly in drug delivery systems (Kagayama et al., 1984).
Pharmacological Research
Potential Anticancer Agents : Some derivatives are investigated for their potential as anticancer agents. Research includes synthesis and testing against various cancer cell lines, providing a foundation for developing new therapeutic agents (Temple et al., 1983).
Analgesic and Anti-inflammatory Activities : Studies on oxadiazole derivatives show promising results in terms of analgesic and anti-inflammatory activities. These findings contribute to the development of new pharmaceutical agents (Dewangan et al., 2015).
Propiedades
IUPAC Name |
ethyl 2-(4-chloro-2-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYJALCZSQLBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-chloro-2-nitrophenoxy)acetate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)
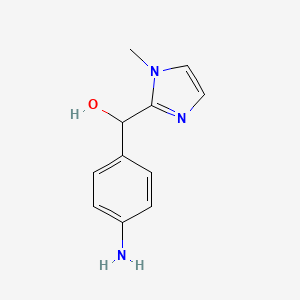
![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)

![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)

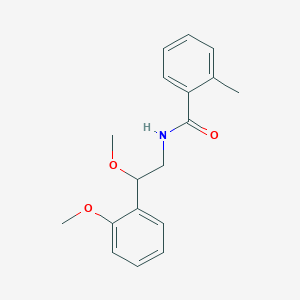
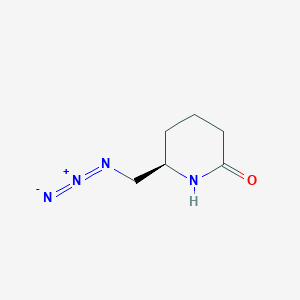
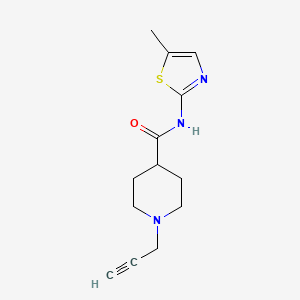
![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
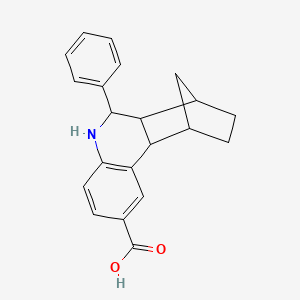
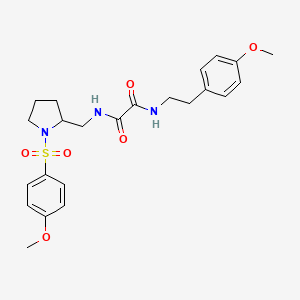
![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)